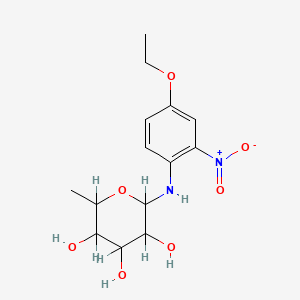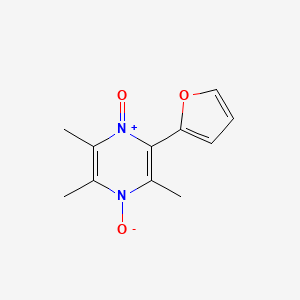![molecular formula C19H22N2O2 B5215544 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is a chemical compound that has been studied extensively due to its potential use in scientific research. This compound is also known as OPC-4392, and it has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol is not fully understood, but it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. It has also been shown to have affinity for alpha-2 adrenergic receptors. The binding of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol to these receptors results in the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It also has anxiolytic and antidepressant-like effects in animal models. Additionally, it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in lab experiments is its ability to modulate various neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects due to its affinity for multiple receptors. This can make it difficult to determine the specific effects of the compound on a particular receptor or neurotransmitter.
Orientations Futures
There are several future directions for the study of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to study its potential as a treatment for various psychiatric disorders such as anxiety and depression. Additionally, the use of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol in the study of drug addiction could provide insights into the neurobiological mechanisms underlying addiction and potential treatments. Finally, the development of more selective compounds based on the structure of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol could lead to the development of more effective pharmacological tools for studying neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol involves the reaction of 2-hydroxyacetophenone and 3-(1-piperazinyl)propiophenone. The reaction is catalyzed by a base such as sodium hydroxide, and the product is obtained after purification using column chromatography. This method has been reported in various research papers, and it is a reliable and efficient way to synthesize 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol.
Applications De Recherche Scientifique
2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in various scientific research studies due to its potential as a pharmacological tool. This compound has been shown to have affinity for various receptors such as dopamine, serotonin, and adrenergic receptors. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. Due to these properties, 2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol has been used in studies related to anxiety, depression, and drug addiction.
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)-3-phenyl-1-piperazin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(23)21-12-10-20-11-13-21/h1-9,17,20,22H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRZRQJMKQISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)-3-phenyl-1-(piperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylbenzyl)-4-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5215481.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)
![pentyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5215499.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)